molecular formula C12H13NO B7936683 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one

Cat. No.: B7936683
M. Wt: 187.24 g/mol
InChI Key: DHVIMOVUYLMVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is a spirocyclic derivative of indene and pyrrolidine, which are two important classes of organic compounds. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one typically involves the cycloaddition reactions of indene derivatives with pyrrolidine. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides generated in situ react with indene derivatives to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one may involve large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and substituted spirocyclic compounds. These products can exhibit different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide
  • Spiro-azetidin-2-one derivatives
  • Spiro-oxindole derivatives

Uniqueness

1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,4'-pyrrolidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-7-12(8-13-11)5-9-3-1-2-4-10(9)6-12/h1-4H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVIMOVUYLMVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC13CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.